physical and chemical properties of 1,2,4,5-tetrachlorobenzene
physical and chemical properties of 1,2,4,5-tetrachlorobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4,5-Tetrachlorobenzene
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed tables of quantitative data, descriptions of experimental protocols, and visualizations of key processes.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1,2,4,5-tetrachlorobenzene |
| Synonyms | s-Tetrachlorobenzene, Benzene tetrachloride |
| CAS Number | 95-94-3[1][2] |
| Molecular Formula | C₆H₂Cl₄[2] |
| Molecular Weight | 215.89 g/mol [1][3] |
| InChI Key | JHBKHLUZVFWLAG-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)Cl[4] |
Physical Properties
At room temperature, 1,2,4,5-tetrachlorobenzene exists as a white crystalline solid, often in the form of flakes or needles, and has a strong, unpleasant odor.[5][6][7] It is a combustible solid.[6][8]
Tabulated Physical Properties
| Property | Value | Reference |
| Melting Point | 138-142 °C | [2][9][10] |
| Boiling Point | 240-246 °C | [8][9][10] |
| Density | 1.86 g/cm³ | [1][2] |
| Vapor Pressure | 0.005 mm Hg at 20 °C | [1] |
| Water Solubility | 0.5 mg/L | [1] |
| Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | [1] |
| log Koc | 2.8 - 6.0 | [1] |
| Appearance | White crystalline solid | [5] |
| Odor | Strong, unpleasant | [2][6] |
Experimental Protocols for Physical Property Determination
A common method for determining the melting point of a crystalline solid like 1,2,4,5-tetrachlorobenzene is the capillary tube method.
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Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
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Procedure :
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A small amount of finely powdered 1,2,4,5-tetrachlorobenzene is packed into a capillary tube, sealed at one end.
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The capillary tube is attached to a thermometer and placed in a heating bath (oil or a metal block).
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The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range (0.5-1 °C) is indicative of a pure compound.
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Due to its high boiling point, the Thiele tube method is suitable for determining the boiling point of 1,2,4,5-tetrachlorobenzene.
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Apparatus : Thiele tube, thermometer, small test tube, capillary tube, heating oil, Bunsen burner or hot plate.
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Procedure :
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A small amount of liquid 1,2,4,5-tetrachlorobenzene (melted) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed in the test tube.
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The test tube is attached to a thermometer and immersed in the heating oil within the Thiele tube.
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The side arm of the Thiele tube is gently heated, creating convection currents for uniform heating.
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As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
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The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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For hydrophobic compounds like 1,2,4,5-tetrachlorobenzene, the slow-stir method is employed to avoid the formation of micro-emulsions.
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Apparatus : Large glass vessel with a stopcock at the bottom, magnetic stirrer and stir bar, temperature-controlled water bath.
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Procedure :
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A volume of high-purity water is placed in the glass vessel.
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An excess amount of 1,2,4,5-tetrachlorobenzene is added to the water.
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The mixture is stirred slowly and continuously without creating a vortex to allow for equilibration between the solid and aqueous phases.
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The system is maintained at a constant temperature.
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At regular intervals, water samples are carefully withdrawn from the bottom of the vessel and analyzed for the concentration of 1,2,4,5-tetrachlorobenzene using a suitable analytical method like GC-MS.
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Equilibrium is considered reached when the concentration of the solute in the aqueous phase remains constant over time.
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Chemical Properties and Reactivity
1,2,4,5-Tetrachlorobenzene is a stable compound but can undergo certain chemical reactions. It is incompatible with strong oxidizing agents and strong bases.[11][12] When heated to decomposition, it emits highly toxic fumes of hydrogen chloride.[6]
Synthesis
1,2,4,5-Tetrachlorobenzene can be synthesized by the chlorination of benzene or less chlorinated benzenes. A common laboratory and industrial method involves the electrophilic aromatic substitution of benzene in the presence of a Lewis acid catalyst.
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Reaction : C₆H₆ + 4Cl₂ → C₆H₂Cl₄ + 4HCl
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Catalysts : Ferric chloride (FeCl₃) is a traditional catalyst. A combination of iodine and antimony trichloride has also been used to improve selectivity.
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General Protocol :
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Benzene or a mixture of lower chlorinated benzenes is charged into a reactor.
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The catalyst (e.g., ferric chloride or a mixture of iodine and antimony trichloride) is added.
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Chlorine gas is bubbled through the reaction mixture.
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The reaction temperature is controlled, typically starting at a lower temperature and gradually increasing.
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The reaction progress is monitored by analyzing the composition of the reaction mixture.
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Upon completion, the product is isolated, often by filtration to remove the solid 1,2,4,5-tetrachlorobenzene, followed by purification steps like washing with a solvent (e.g., methanol) and recrystallization.
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Environmental Fate and Degradation
1,2,4,5-Tetrachlorobenzene is persistent in the environment due to its low water solubility and volatility.[5] It strongly adsorbs to organic matter in soil and sediment.[1]
Certain microorganisms, such as Pseudomonas species, are capable of degrading 1,2,4,5-tetrachlorobenzene under aerobic conditions.[6] The initial steps of the catabolic pathway involve dioxygenation of the aromatic ring.[6]
Caption: Aerobic biodegradation pathway of 1,2,4,5-tetrachlorobenzene by Pseudomonas sp.
In the atmosphere, 1,2,4,5-tetrachlorobenzene is expected to exist primarily in the vapor phase and can be degraded by reaction with photochemically-produced hydroxyl radicals.[6] In aqueous solutions, it can undergo photolysis when exposed to sunlight, leading to the formation of various degradation products, including lower chlorinated benzenes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : Due to the symmetry of the molecule, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.
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¹³C NMR : The spectrum will show two signals corresponding to the two types of carbon atoms in the molecule (two carbons bonded to chlorine and hydrogen, and two carbons bonded only to chlorine).
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,4,5-tetrachlorobenzene exhibits characteristic absorption bands corresponding to C-H stretching, C-C stretching of the aromatic ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,2,4,5-tetrachlorobenzene shows a characteristic isotopic pattern for a molecule containing four chlorine atoms, with the molecular ion peak (M⁺) being the most abundant.
Toxicological Profile
1,2,4,5-Tetrachlorobenzene is considered toxic.[1] Exposure can occur through inhalation, ingestion, and skin contact.[13]
Acute and Chronic Effects
Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[13] Chronic exposure may lead to damage to the liver and kidneys.[12] Animal studies have shown that 1,2,4,5-tetrachlorobenzene can induce hepatic microsomal enzymes.
Ecotoxicity
The compound is very toxic to aquatic organisms and has the potential for bioaccumulation in fish.[9] Its persistence and low water solubility contribute to its accumulation in the environment.[5]
Environmental Fate and Transport Workflow
The following diagram illustrates the key processes governing the environmental fate and transport of 1,2,4,5-tetrachlorobenzene.
References
- 1. 1,2,4,5-Tetrachlorobenzene (95-94-3) 1H NMR [m.chemicalbook.com]
- 2. The Infrared Absorption Spectra of 1,3,5-Trichlorobenzene, 1,2,4,5-Tetrachlorobenzene and their Deuterated Derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 3. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. canada.ca [canada.ca]
- 8. Analytical methods evaluation and validation for 1,2,4-trichlorobenzene, 1,2,4,5-tetrachlorobenzene, pentachlorobenzene, and polychlorinated terphenyls. [stacks.cdc.gov]
- 9. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]
- 10. Analytical methods evaluation and validation for 1,2,4-trichlorobenzene; 1,2,4,5-tetrachlorobenzene; pentachlorobenzene; and polychlorinated terphenyls. Research report (Technical Report) | OSTI.GOV [osti.gov]
- 11. 1,2,4,5-Tetrachlorobenzene | SIELC Technologies [sielc.com]
- 12. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]
- 13. 1,2,4,5-Tetrachlorobenzene (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-585-0.1 [isotope.com]
